molecular formula C15H14O B15156742 9,9-Dimethyl-9H-fluoren-4-ol

9,9-Dimethyl-9H-fluoren-4-ol

Cat. No.: B15156742
M. Wt: 210.27 g/mol
InChI Key: ANVBRUNZAOBPRZ-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluoren-4-ol is a chemical compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a derivative of fluorene, characterized by the presence of a hydroxyl group (-OH) at the 4th position and two methyl groups (-CH3) at the 9th position of the fluorene ring system

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: One common method involves the direct alkylation of fluorene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Hydroxylation: Another approach is the hydroxylation of 9,9-dimethylfluorene using oxidizing agents such as chromyl chloride (CrO2Cl2) or hydrogen peroxide (H2O2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various derivatives, such as 9,9-dimethyl-9H-fluoren-4-one.

  • Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in 9,9-dimethyl-9H-fluorene.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2), hydrogen peroxide (H2O2), palladium on carbon (Pd/C).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Halogenating agents like bromine (Br2) or chloroform (CHCl3) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 9,9-Dimethyl-9H-fluoren-4-one

  • Reduction: 9,9-Dimethyl-9H-fluorene

  • Substitution: Brominated or chlorinated derivatives of this compound

Scientific Research Applications

9,9-Dimethyl-9H-fluoren-4-ol has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 9,9-Dimethyl-9H-fluoren-4-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Interaction with microbial cell membranes.

  • Antioxidant Activity: Scavenging of free radicals.

Comparison with Similar Compounds

  • 9H-fluoren-9-ol

  • 9,9-dimethyl-9H-fluorene

  • 4-Bromo-9-methyl-9-phenyl-9H-fluorene

Properties

IUPAC Name

9,9-dimethylfluoren-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVBRUNZAOBPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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